molecular formula C17H15N5 B2968972 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 865658-62-4

7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2968972
CAS No.: 865658-62-4
M. Wt: 289.342
InChI Key: IRNBMLQJZCQHSW-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. The 7-position is substituted with a 4-(2,5-dimethylpyrrole)phenyl group, which introduces steric bulk and electronic modulation due to the pyrrole ring’s electron-rich nature.

Properties

IUPAC Name

7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5/c1-12-3-4-13(2)21(12)15-7-5-14(6-8-15)16-9-10-18-17-19-11-20-22(16)17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNBMLQJZCQHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H15N5C_{19}H_{15}N_5, with a molecular weight of approximately 315.36 g/mol. The compound exhibits a solid physical form and has a purity of 90% as per commercial sources .

Anticancer Properties

Research indicates that derivatives of triazolo[1,5-a]pyrimidines demonstrate significant anticancer activity. A study highlighted that related compounds showed excellent cytotoxic effects against various human cancer cell lines while maintaining selectivity towards normal cells. Mechanistic investigations revealed that these compounds could induce apoptosis through mitochondrial pathways and cause cell cycle arrest at the G2/M phase .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AEC109 (esophageal cancer)10G2/M arrest and apoptosis
Compound BHeLa (cervical cancer)15Mitochondrial pathway activation
Compound CA549 (lung cancer)12Caspase activation

Immunomodulatory Effects

Another significant aspect of the compound's biological activity is its effect on monoclonal antibody production. A study demonstrated that a related compound enhanced the production of monoclonal antibodies by increasing cell-specific glucose uptake and ATP levels in rCHO cells. This suggests potential applications in biopharmaceutical manufacturing .

Case Study: Monoclonal Antibody Production

  • Objective : To evaluate the impact of this compound on mAb production.
  • Method : rCHO cells were cultured with varying concentrations of the compound.
  • Results : The final mAb concentration reached 1098 mg/L in treated cultures compared to 732 mg/L in controls.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the 2,5-dimethylpyrrole moiety significantly enhances the biological activity of the compound. The SAR analysis revealed that modifications to this structure can lead to variations in potency and selectivity against different biological targets .

Table 2: Structure-Activity Relationship Findings

Structural ComponentActivity LevelNotes
2,5-DimethylpyrroleHighEssential for enhancing cell-specific productivity
Pyrrole DerivativesLowGenerally less active compared to dimethyl derivatives

Scientific Research Applications

7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a specialty chemical compound with the molecular formula C17H15N5C_{17}H_{15}N_5 . It has a CAS number of 720695-67-0 and several synonyms, including 865658-62-4, 7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine, and 2,5-dimethyl-1-(4-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-1H-pyrrole .

Potential Applications

While the search results do not provide specific applications of this compound, they do highlight the uses of related compounds and chemical structures, suggesting potential research avenues:

  • Synthesis of related compounds The pyrrole derivatives can be utilized for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .
  • Monoclonal Antibody Production 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, a compound containing a 2,5-dimethylpyrrole structure, can stimulate monoclonal antibody (mAb) production in cell cultures . It improves mAb production by increasing cell-specific productivity, suppressing cell growth, and increasing the cell-specific glucose uptake rate, as well as the amount of intracellular adenosine triphosphate (ATP) .
  • Control of N-Glycan Profile The same compound can also affect the N-glycan profile, which is a critical quality attribute of therapeutic monoclonal antibodies . It suppresses galactosylation on a monoclonal antibody, suggesting it could be used to control the level of galactosylation for N-linked glycans .
  • Antiproliferative Activity 1,2,5-Oxadiazoles containing a pyrrole group at position 3 exhibit antiproliferative activity in the sea urchin embryo model and in cultured human cancer cell lines .
  • Antiparasitic activity Four 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine first-row transition complexes (Cu, Co, Ni, Zn) have been studied for the first time in vitro .

Structure-Activity Relationship

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the 7-Position

The 7-position substituent significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name 7-Substituent Key Features References
Target Compound 4-(2,5-Dimethylpyrrole)phenyl Electron-rich pyrrole enhances π-π stacking; potential CNS activity
7-(4-Chlorophenyl)triazolo[1,5-a]pyrimidine 4-Chlorophenyl Increased lipophilicity; antitumor applications noted
7-(3′,4′,5′-Trimethoxyphenyl)triazolo[1,5-a]pyrimidine 3′,4′,5′-Trimethoxyphenyl Methoxy groups improve solubility; microtubule-targeting activity
5-(Trifluoromethyl)-7-aryl derivatives Trifluoromethyl-aryl Enhanced metabolic stability; antitumor activity
7-Methyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Methyl-pyrazole Dual heterocyclic system; structural complexity impacts binding affinity

Key Observations :

  • Electron-Donating Groups (e.g., dimethylpyrrole in the target compound) may enhance DNA intercalation or protein binding via π-π interactions .
  • Methoxy Groups (e.g., trimethoxyphenyl in ) balance solubility and potency, critical for antiproliferative agents.

Physicochemical Properties

Limited data exists for the target compound, but analogues suggest trends:

Property Target Compound (Predicted) 7-(4-Chlorophenyl) Derivative 7-Trimethoxyphenyl Derivative
Molecular Weight ~350 g/mol 230.65 g/mol ~380 g/mol
LogP Moderate (~3.5) 2.8 (estimated) ~2.0 (due to methoxy)
Solubility Low (hydrophobic aryl) Very low Moderate

Notes:

  • The dimethylpyrrole group in the target compound likely reduces solubility compared to methoxy derivatives but enhances membrane permeability .
Antitumor Activity
  • Trimethoxyphenyl derivatives : Exhibit IC50 values <1 μM in tubulin polymerization assays, attributed to methoxy groups mimicking colchicine’s binding .
  • Trifluoromethyl derivatives : Show potent activity against MCF-7 breast cancer cells (IC50 = 0.8 μM) due to metabolic stability .
  • Target Compound : Predicted activity via pyrrole-mediated DNA intercalation or kinase inhibition, though experimental validation is needed .
Anticonvulsant Activity
  • 4-Chloro and 4-bromophenyl derivatives : ED50 values of 30–50 mg/kg in rodent models, linked to GABA modulation .
Herbicidal Activity
  • Sulfonamide derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides): Inhibit acetolactate synthase (ALS) at 10–100 ppm, useful in crop protection .

Q & A

Basic Research Questions

Q. What are efficient synthetic protocols for 7-aryl-substituted [1,2,4]triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : A common approach involves multi-component reactions (MCRs) using aldehydes, aminotriazoles, and ketones. For example, fusion of 3-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under solvent-free conditions yields 4,7-dihydro derivatives (e.g., 85% yield for 7-(4-chlorophenyl) analogs) . Alternative methods employ ionic liquids like [BMIM][BF₄] to improve regioselectivity and reduce reaction time .
  • Key Considerations : Solvent choice (e.g., ethanol/water mixtures vs. molten-state reagents) impacts yield and safety due to reagent toxicity (e.g., TMDP) .

Q. How can structural characterization of triazolopyrimidine derivatives be optimized?

  • Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ ~7.3–8.5 ppm for aromatic protons, δ ~160–170 ppm for triazole C=N) with ESI-HRMS for molecular ion confirmation. For example, 7-(4-bromophenyl) derivatives show distinct coupling patterns in NMR and HRMS m/z 353.02 (calc. 353.03) .
  • Data Validation : Cross-reference experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities in regiochemistry .

Q. What bioassays are suitable for preliminary evaluation of triazolopyrimidine bioactivity?

  • Methodological Answer :

  • Herbicidal activity : Screen against Brassica campestris (rape) and Echinochloa crusgalli (barnyardgrass) at 50–100 ppm. For example, 5,7-dimethyl analogs show >80% inhibition at 100 ppm .
  • Antifungal activity : Test against Rhizoctonia solani using in vivo assays (200 ppm) and compare to Carbendazim as a positive control .

Advanced Research Questions

Q. How do substituents at the 5- and 7-positions influence electronic properties and bioactivity?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂ at 7-position) increase electrophilicity, enhancing herbicidal activity. Conversely, alkoxy groups (e.g., -OCH₃) improve solubility but reduce antifungal potency .
  • Structure-Activity Relationship (SAR) : Use Hammett σ constants to correlate substituent electronic effects with IC₅₀ values. For example, a σ value of +0.78 for -CF₃ correlates with 5× higher activity against tumor cell lines .

Q. What computational strategies predict triazolopyrimidine reactivity and binding modes?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., 1,2,4-triazole vs. pyrimidine ring protonation) .
  • Molecular Docking : Simulate interactions with fungal cytochrome P450 (CYP51) using AutoDock Vina. For example, 7-isobutyl derivatives show stronger H-bonding with Thr318 than 5-methyl analogs .

Q. How can regioselectivity challenges in triazolopyrimidine synthesis be resolved?

  • Methodological Answer :

  • Regiocontrol : Use directing groups (e.g., -NH₂ on triazole) to favor 7-aryl substitution. For example, 5-amino-7-phenyl derivatives form exclusively under acidic conditions .
  • Catalytic Systems : Employ Cu(I) catalysts to suppress side reactions (e.g., dimerization) in Ullmann-type couplings for 2-thioether derivatives .

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : reports 85% yield using DMF fusion , while notes lower yields (60–70%) with ethanol/water due to piperidine scarcity . Resolution: Optimize solvent systems and reagent purity.
  • Bioactivity Variability : 7-Alkoxy derivatives show high herbicidal but low antifungal activity . Resolution: Modify substituents to balance lipophilicity and H-bonding capacity.

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